molecular formula C8H9ClO2 B1200979 2-Chloro-1,4-dimethoxybenzene CAS No. 2100-42-7

2-Chloro-1,4-dimethoxybenzene

Cat. No.: B1200979
CAS No.: 2100-42-7
M. Wt: 172.61 g/mol
InChI Key: QMXZSRVFIWACJH-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dimethoxybenzene, also known as this compound, is an organic compound with the molecular formula C8H9ClO2. It is a derivative of benzene, where two methoxy groups and one chlorine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) is Lignin Peroxidase (LiP) . LiP is an enzyme produced by several white rot fungi and plays a crucial role in the degradation of lignin, a complex organic polymer that provides rigidity to plant cell walls .

Mode of Action

2Cl-14DMB acts as a cofactor in the oxidation of anisyl alcohol (AA) by LiP . It is superior to other cofactors such as veratryl alcohol (VA) and tryptophan . A high molar ratio of anisaldehyde formed to 2cl-14dmb consumed indicates the presence of a mechanism that recycles the cofactor .

Biochemical Pathways

The biochemical pathway involving 2Cl-14DMB is associated with the oxidation of anisyl alcohol by LiP . This process is part of the broader lignin degradation pathway carried out by white rot fungi . The compound also participates in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2Cl-14DMB is currently limited. Its molecular weight is known to be 172609 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of 2Cl-14DMB results in the oxidation of anisyl alcohol to anisaldehyde . This process is facilitated by LiP, with 2Cl-14DMB acting as a cofactor . The high molar ratio of anisaldehyde formed to 2Cl-14DMB consumed suggests that the cofactor is recycled during the process .

Action Environment

The action of 2Cl-14DMB is influenced by the presence of other substrates and cofactors. For instance, good LiP substrates like VA and tryptophan are comparatively poor cofactors in the oxidation of AA . . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 2Cl-14DMB.

Biochemical Analysis

Biochemical Properties

2-Chloro-1,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate such reactions . The compound interacts with enzymes like cytochrome P450, which are involved in the oxidative metabolism of various substrates. These interactions often result in the formation of reactive intermediates that can further participate in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis . Additionally, this compound has been found to alter the function of ion channels and transporters, which can lead to changes in cellular ion balance and signaling dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on metabolic pathways . For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form various metabolites, which can further participate in biochemical reactions . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization of the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, thereby influencing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-dimethoxybenzene can be synthesized through several methods. One common method involves the chlorination of 1,4-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production of the compound. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Coupling Reactions: It is used in Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Formation of quinones.

    Coupling: Biaryl compounds with various substituents.

Scientific Research Applications

2-Chloro-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1-Chloro-2,5-dimethoxybenzene: Similar structure but different substitution pattern.

    2,5-Dimethoxychlorobenzene: Another isomer with different properties.

    4-Chloro-1,2-dimethoxybenzene: Different substitution positions affecting reactivity.

Uniqueness: 2-Chloro-1,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-chloro-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXZSRVFIWACJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041403
Record name 2-Chloro-1,4-dimethoxybenzene
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2100-42-7
Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name Benzene, 2-chloro-1,4-dimethoxy-
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 1-chloro-2,5-dimethoxybenzene
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Record name 1-CHLORO-2,5-DIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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